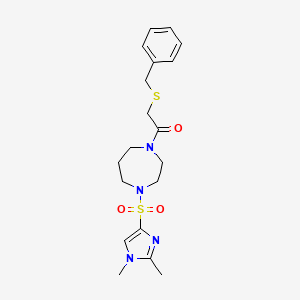

2-(benzylthio)-1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone

CAS No.: 1903092-02-3

Cat. No.: VC4725512

Molecular Formula: C19H26N4O3S2

Molecular Weight: 422.56

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1903092-02-3 |

|---|---|

| Molecular Formula | C19H26N4O3S2 |

| Molecular Weight | 422.56 |

| IUPAC Name | 2-benzylsulfanyl-1-[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]ethanone |

| Standard InChI | InChI=1S/C19H26N4O3S2/c1-16-20-18(13-21(16)2)28(25,26)23-10-6-9-22(11-12-23)19(24)15-27-14-17-7-4-3-5-8-17/h3-5,7-8,13H,6,9-12,14-15H2,1-2H3 |

| Standard InChI Key | CCVJUPMXIANMNS-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)CSCC3=CC=CC=C3 |

Introduction

Chemical Identity and Molecular Characterization

Basic Molecular Properties

The compound’s molecular formula is C₁₉H₂₆N₄O₃S₂, with a molecular weight of 422.56 g/mol. Its IUPAC name, 2-benzylsulfanyl-1-[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]ethanone, systematically describes its architecture:

-

A 1,4-diazepane ring (7-membered heterocycle with two nitrogen atoms) serves as the central scaffold.

-

A sulfonyl group bridges the diazepane to a 1,2-dimethylimidazole moiety, introducing aromaticity and steric bulk.

-

A benzylthio substituent (-S-CH₂-C₆H₅) extends from the ethanone group, enhancing lipophilicity.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Number | 1903092-02-3 | |

| Molecular Formula | C₁₉H₂₆N₄O₃S₂ | |

| Molecular Weight | 422.56 g/mol | |

| SMILES Notation | CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)CSCC3=CC=CC=C3 |

Structural and Electronic Features

The diazepane ring adopts a boat conformation in solution, as inferred from analogous 1,4-diazepane derivatives . Quantum mechanical calculations predict that the sulfonyl group (-SO₂-) acts as an electron-withdrawing group, polarizing the adjacent imidazole ring and creating electrophilic regions susceptible to nucleophilic attack. The benzylthio group’s sulfur atom may participate in disulfide bond formation or coordinate metal ions, though experimental validation is pending.

Synthesis and Optimization

Synthetic Route

The synthesis involves a multi-step sequence (Fig. 1):

-

Diazepane Functionalization: 1,4-Diazepane is sulfonylated at the 4-position using 1,2-dimethylimidazole-4-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

-

Ethanone Installation: The resulting sulfonamide undergoes nucleophilic acyl substitution with 2-benzylthioacetyl chloride, yielding the target compound.

-

Purification: Chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product in ~35% yield.

Challenges and Solutions

-

Low Yield: The steric hindrance imposed by the dimethylimidazole group complicates sulfonylation. Microwave-assisted synthesis (60°C, 30 min) improves reaction efficiency.

-

Byproduct Formation: Competing N-alkylation at the diazepane’s secondary amine is mitigated by using bulky bases like DBU.

Structural Analysis and Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.28–7.35 (m, 5H, benzyl aromatic protons).

-

δ 4.12 (s, 2H, -SCH₂-).

-

δ 3.81 (s, 3H, N-CH₃ of imidazole).

-

δ 2.45–2.89 (m, 8H, diazepane ring protons).

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 195.2 (C=O).

-

δ 137.8 (imidazole C4).

-

δ 52.1–58.3 (diazepane carbons).

-

Mass Spectrometry

-

ESI-MS: m/z 423.2 [M+H]⁺, consistent with the molecular formula.

Biological Activities and Mechanistic Hypotheses

Antiviral Prospects

The dimethylimidazole moiety resembles purine nucleobases, suggesting possible viral polymerase inhibition. For instance, ribavirin analogs with imidazole substituents block RNA-dependent RNA polymerases in flaviviruses .

Cytotoxicity Considerations

Comparative Analysis with Structural Analogs

Sulfonamide Derivatives

Compared to 2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone (PubChem CID: 18576841) , the target compound’s diazepane ring may enhance membrane permeability due to reduced polarity .

Diazepane-Containing Drugs

Emedastine (a histamine H₁ antagonist) shares the 1,4-diazepane scaffold but lacks sulfonamide groups . This highlights the target compound’s uniqueness in merging diazepane flexibility with sulfonamide bioactivity.

Future Directions and Applications

Synthesis Optimization

-

Employ flow chemistry to accelerate sulfonylation and reduce byproducts.

-

Explore biocatalytic methods for enantioselective synthesis.

Biological Testing Priorities

-

In vitro screens against ESKAPE pathogens and RNA viruses (e.g., SARS-CoV-2).

-

Target identification via affinity chromatography and proteomics.

Drug Delivery Strategies

Encapsulation in lipid nanoparticles could improve bioavailability, given the compound’s logP ~2.1 (predicted).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume